

A Head-to-Head Comparison of AGI-14100 with Other mIDH1 Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor **AGI-14100** with other notable inhibitors in its class. The development of targeted therapies against mIDH1, a key driver in several cancers including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, has led to a range of small molecules with distinct pharmacological profiles. This document summarizes key preclinical and clinical data, focusing on potency, selectivity, and pharmacokinetic properties to aid in research and drug development decisions.

Introduction to AGI-14100

AGI-14100 is a potent and metabolically stable inhibitor of mutant IDH1.[1][2] It emerged from optimization studies and demonstrated a good balance of single-digit nanomolar potency in both enzymatic and cell-based assays, along with desirable metabolic stability.[3] However, a significant liability was identified during preclinical development: **AGI-14100** was found to be a potent activator of the human pregnane X receptor (hPXR), suggesting a high potential for inducing cytochrome P450 (CYP) 3A4 enzymes.[2][4] This undesirable characteristic led to further medicinal chemistry efforts to mitigate this off-target effect, ultimately resulting in the development of AG-120 (ivosidenib).[2]

Comparative Data



The following tables summarize the available quantitative data for **AGI-14100** and other key mIDH1 inhibitors.

Table 1: In Vitro Potency of mIDH1 Inhibitors

Compound	Target	Enzymatic IC50 (nM)	Cellular IC50 (nM)	Cell Line
AGI-14100	mIDH1-R132H	6[1][5]	~1 (HT1080)[5]	HT1080 (R132C)
Ivosidenib (AG- 120)	mIDH1-R132H	12[5]	13 (U87-R132H) [6]	U87-R132H
AGI-5198	mIDH1-R132H	70[7]	40 (U87-R132H) [8]	U87-R132H
Olutasidenib (FT- 2102)	mIDH1	Potent and selective[9]	-	-
GSK864	mIDH1	100-150[6]	-	-

Note: Direct comparative IC50 values for Olutasidenib under the same experimental conditions as **AGI-14100** were not available in the searched literature. Olutasidenib is described as a potent and selective inhibitor of mutant IDH1.[9]

Table 2: Pharmacokinetic and Off-Target Profile



Compound	Key Pharmacokinetic Features	hPXR Activation (% of Rifampicin)
AGI-14100	Low clearance in liver microsomes across species.[2] [4]	~70%[2][4]
Ivosidenib (AG-120)	Rapidly absorbed, long half-life (72-138 h).[10]	Abolished[4]
AGI-5198	Poor pharmaceutical properties, including metabolic instability.[2][7]	Not reported
Olutasidenib (FT-2102)	Orally bioavailable and brainpenetrant.[11]	Not reported

Experimental Protocols mIDH1 Enzymatic Assay

The inhibitory activity of compounds against mIDH1 is determined by monitoring the enzymatic reaction. A common method involves a coupled enzyme assay.

- Enzyme and Substrates: Recombinant human mIDH1 (e.g., R132H variant) is used. The substrates are α -ketoglutarate (α -KG) and NADPH.
- Assay Principle: The mIDH1 enzyme converts α-KG to 2-hydroxyglutarate (2-HG) while
 consuming NADPH. The decrease in NADPH concentration is monitored by measuring the
 absorbance at 340 nm.[12] Alternatively, a fluorescent-based assay can be used where the
 reaction is coupled to a diaphorase that reduces a non-fluorescent substrate (e.g., resazurin)
 to a fluorescent product in the presence of NADPH.[6]

Procedure:

- The test compound at various concentrations is pre-incubated with the mIDH1 enzyme in an assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA).[12]
- The reaction is initiated by adding a solution containing α -KG and NADPH.[12]



- The plate is incubated at room temperature, and the change in absorbance or fluorescence is measured over time using a plate reader.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-HG Production Assay

This assay measures the ability of an inhibitor to reduce the production of the oncometabolite 2-HG in cancer cells harboring an IDH1 mutation.

- Cell Lines: Cancer cell lines with endogenous IDH1 mutations (e.g., HT1080 [R132C], U87-MG engineered to express mIDH1-R132H) are used.[6]
- Procedure:
 - Cells are seeded in multi-well plates and allowed to adhere.
 - Cells are treated with various concentrations of the mIDH1 inhibitor or vehicle control for a specified period (e.g., 48 hours).[6]
 - After treatment, the cell culture medium is collected to measure extracellular 2-HG levels, and/or cells are lysed to measure intracellular 2-HG.
 - 2-HG levels are quantified using liquid chromatography-mass spectrometry (LC-MS) or a
 D-2-Hydroxyglutarate Dehydrogenase (D2HGDH)-based enzymatic assay.[6]
 - IC50 values are determined from the dose-response curves.

hPXR Activation Assay

This assay is crucial for identifying potential drug-drug interactions through CYP enzyme induction.

 Assay Principle: A cell-based reporter gene assay is commonly used. A cell line (e.g., HepG2) is engineered to co-express the human PXR and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).[13]



Procedure:

- The engineered cells are plated in multi-well plates.
- Cells are treated with the test compound at various concentrations. A known PXR activator like rifampicin is used as a positive control.[13]
- After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.
- The fold activation relative to the vehicle control is calculated, and the EC50 value can be determined.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess the direct engagement of a drug with its target protein within a cellular environment.[14]

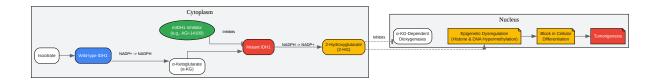
- Principle: Ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.[14]
- Procedure:
 - Intact cells are treated with the inhibitor or a vehicle control.[15]
 - The treated cells are then heated to a range of temperatures.[15]
 - After heating, the cells are lysed, and the soluble fraction of the target protein is separated from the aggregated, denatured protein by centrifugation.
 - The amount of soluble target protein at each temperature is quantified by methods such as Western blotting or mass spectrometry.[15]
 - A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Signaling Pathways and Experimental Workflows



Mutant IDH1 Signaling Pathway

Mutations in IDH1 confer a neomorphic enzymatic activity, leading to the conversion of α -ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[16] High levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to tumorigenesis.[16]



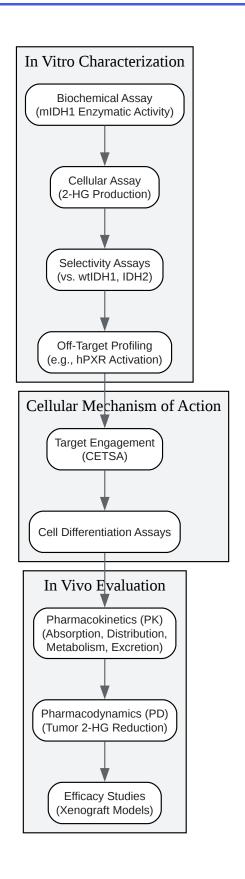
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Caption: The signaling pathway of mutant IDH1 leading to tumorigenesis and its inhibition.

Experimental Workflow for mIDH1 Inhibitor Evaluation

The preclinical evaluation of a novel mIDH1 inhibitor typically follows a structured workflow, from initial biochemical screening to in vivo efficacy studies.





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Caption: A typical experimental workflow for the preclinical evaluation of mIDH1 inhibitors.



Conclusion

AGI-14100 is a highly potent mIDH1 inhibitor that served as a critical lead compound in the development of ivosidenib (AG-120).[2] While its intrinsic potency is noteworthy, the significant hPXR activation associated with AGI-14100 highlights the importance of thorough off-target profiling in drug development.[2][4] Ivosidenib, derived from AGI-14100, successfully eliminated this liability while retaining potent mIDH1 inhibitory activity.[4] When comparing AGI-14100 to the broader landscape of mIDH1 inhibitors, it is evident that while high potency is a key starting point, a favorable safety and pharmacokinetic profile, as seen with later-generation inhibitors like ivosidenib and olutasidenib, is paramount for clinical success. This guide underscores the iterative nature of drug discovery and the value of comprehensive preclinical assessment in identifying viable clinical candidates.

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